molecular formula C10H12ClN3O B2463295 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride CAS No. 1909335-98-3

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride

Cat. No.: B2463295
CAS No.: 1909335-98-3
M. Wt: 225.68
InChI Key: MIMLPLMNZJLRKY-UHFFFAOYSA-N
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Description

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Biochemical Analysis

Biochemical Properties

The 1,2,4-oxadiazole moiety in 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride possesses hydrogen bond acceptor properties . This property allows it to interact with various enzymes, proteins, and other biomolecules. The specific interactions of this compound with biomolecules have not been reported yet.

Cellular Effects

The cellular effects of this compound are not well-studied. Other 1,2,4-oxadiazole derivatives have shown to exhibit a broad spectrum of biological activities, including antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Molecular Mechanism

Other 1,2,4-oxadiazole derivatives have been found to possess antiviral activity against ZIKV infection .

Metabolic Pathways

Other 1,2,4-oxadiazole derivatives have been found to possess a wide range of applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides in the presence of a base, leading to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which proceeds under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethanamine moiety enhances its interaction with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMLPLMNZJLRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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